Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
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Overview
Description
Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate typically involves multi-step reactions. One common method includes the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with o-phenylenediamine to form the benzimidazole ring. This intermediate is then esterified with ethyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA, while the pyrazole ring can inhibit certain enzymes. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: Known for its antifungal and antiviral properties.
1H-Pyrazole: Used in the synthesis of various pharmaceuticals.
Ethyl benzimidazole acetate: Similar structure but lacks the pyrazole ring.
Uniqueness
Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate is unique due to the combination of the benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
ethyl 2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-21-14(20)10-19-13-7-5-4-6-11(13)16-15(19)12-8-9-18(2)17-12/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJNDLFUEHATQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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